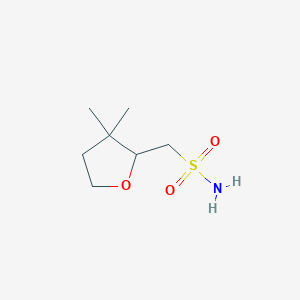

(3,3-Dimethyloxolan-2-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

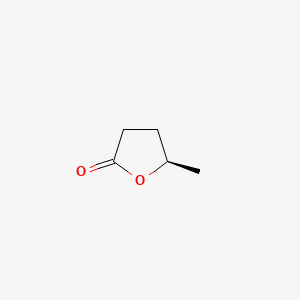

“(3,3-Dimethyloxolan-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2167656-25-7 . It has a molecular weight of 193.27 and its IUPAC name is (3,3-dimethyltetrahydrofuran-2-yl)methanesulfonamide .

Molecular Structure Analysis

The molecular formula of “(3,3-Dimethyloxolan-2-yl)methanesulfonamide” is C7H15NO3S . The Inchi Code is 1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) .Physical And Chemical Properties Analysis

“(3,3-Dimethyloxolan-2-yl)methanesulfonamide” is a powder at room temperature .Aplicaciones Científicas De Investigación

Atmospheric Chemistry and Environmental Impacts

Methane sulfinic acid (MSIA) is a significant reaction product in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide (DMSO), highlighting the importance of sulfur-containing compounds in atmospheric processes. The formation of MSIA, along with other sulfur compounds like dimethyl sulfone (DMSO2) and methane sulfonic acid (MSA), plays a crucial role in understanding atmospheric sulfur cycles and their environmental impacts (Arsene et al., 2002).

The oxidation of dimethyl sulfide (DMS), a product of biological processes involving marine phytoplankton, contributes to atmospheric aerosol formation, which influences cloud formation. This complex sequence of reactions, including the production of DMSO, MSA, and methanesulfinic acid, underscores the intricate relationship between biogenic sulfur emissions and atmospheric chemistry (Mardyukov & Schreiner, 2018).

Microbial Metabolism and Environmental Cycling

- Methanesulfonic acid, a stable strong acid, is a key intermediate in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a sulfur source for growth, illustrating the role of microbial processes in sulfur cycling within the environment (Kelly & Murrell, 1999).

Atmospheric Oxidation Mechanisms

- Research into the gas-phase reactions between dimethylsulfide (DMS) and hydroxyl radicals (OH) in the presence of NOx has expanded our understanding of sulfur compound transformations in the atmosphere. The identification of DMSO and methanesulfinic acid (CH3S(O)OH) as reaction products provides insights into the pathways and mechanisms of atmospheric oxidation processes (Sørensen et al., 1996).

Hygroscopic Properties and Cloud Condensation Nuclei Activity

- The hygroscopic properties of methanesulfonates, significant in marine aerosols, have been characterized, offering crucial data for understanding aerosol-cloud interactions and their climatic implications. This research enhances our knowledge of how sulfur-containing compounds affect cloud condensation nucleation activity and, consequently, climate modeling (Guo et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

(3,3-dimethyloxolan-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNKKKHPXVWQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CS(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethyloxolan-2-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]methanol](/img/structure/B2831096.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2831098.png)

![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)

![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)